molecular formula C10H16N2S B2840657 4-Cycloheptyl-1,3-thiazol-2-amine CAS No. 1565656-58-7

4-Cycloheptyl-1,3-thiazol-2-amine

Cat. No.: B2840657
CAS No.: 1565656-58-7
M. Wt: 196.31
InChI Key: VRDLKWAZEOESHJ-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a cycloheptyl group at the 4-position and an amine group at the 2-position. This compound, with the molecular formula C10H16N2S, is part of the broader class of thiazoles, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cycloheptyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cycloheptyl ketone with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The compound is often produced in batch reactors, followed by purification steps such as distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cycloheptyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cycloheptyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Phenyl-1,3-thiazol-2-amine
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with various substituents at the 2- and 4-positions

Uniqueness: 4-Cycloheptyl-1,3-thiazol-2-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with potentially unique biological activities .

Properties

IUPAC Name

4-cycloheptyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLKWAZEOESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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